molecular formula C23H21N5O3S B2755671 2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887223-04-3

2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2755671
CAS No.: 887223-04-3
M. Wt: 447.51
InChI Key: CZCFUVIQRXDNNA-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic core combining [1,2,4]triazolo[3,2-b][1,3]thiazole with dual furan-2-yl substituents and a 4-phenylpiperazine moiety.

Properties

IUPAC Name

2-(furan-2-yl)-5-[furan-2-yl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c29-22-20(32-23-24-21(25-28(22)23)18-9-5-15-31-18)19(17-8-4-14-30-17)27-12-10-26(11-13-27)16-6-2-1-3-7-16/h1-9,14-15,19,29H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCFUVIQRXDNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CO3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the triazolothiazole core: This can be achieved by reacting a suitable thioamide with hydrazine derivatives under acidic conditions to form the triazolothiazole ring.

    Introduction of the furan moieties: The furan rings can be introduced through electrophilic substitution reactions using furan derivatives and appropriate electrophiles.

    Attachment of the phenylpiperazine group: This step involves the nucleophilic substitution reaction between a phenylpiperazine derivative and a suitable leaving group on the triazolothiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced under appropriate conditions to modify the triazolothiazole core or the furan rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and phenylpiperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure could be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The furan and triazolothiazole moieties may play a crucial role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Thiazole Cores

Compound 4/5 ():

  • Core: Thiazole-triazole fused system.
  • Substituents: 4-Chloro/fluorophenyl groups instead of furan and phenylpiperazine.
  • Structural Features: Nearly planar conformation except for a perpendicular fluorophenyl group.
  • Synthesis: Crystallized from DMF, yielding isostructural triclinic crystals with P̄1 symmetry.
  • Relevance: Demonstrates how halogenated aryl groups affect planarity and packing efficiency compared to the target compound’s furan-based substituents .

Compounds 9a–e ():

  • Core: Triazole-thiazole-acetamide hybrids.
  • Substituents: Varied aryl groups (phenyl, fluorophenyl, bromophenyl) on the thiazole ring.
  • Synthesis: Utilized click chemistry with Cu(I) catalysis, differing from the target compound’s KOH-mediated reflux method .

Furan-Containing Triazole Derivatives

Compound 1 ():

  • Core: 4-Amino-1,2,4-triazole-3-thione.
  • Substituents: Furan-2-yl at position 3.
  • Synthesis: Ethanol/KOH reflux followed by recrystallization, mirroring the target compound’s synthetic conditions.

Piperazine-Modified Triazole Analogues

Compounds f/g ():

  • Core: Triazolone with dioxolane and piperazine units.
  • Substituents: Dichlorophenyl and triazole-methyl groups.
  • Pharmacology: Piperazine-linked triazolones are often designed for antifungal activity, suggesting the target compound’s phenylpiperazine group may enhance similar bioactivity .

Thiazolo-Triazolone Derivatives ():

  • Core: Tetrahydrothiazolo[2,3-c]-1,2,4-triazol-5-ones.
  • Substituents: Arylidene and phenyl groups.
  • Synthesis: Multi-step reactions in ethanol/water mixtures, contrasting with the target compound’s single-step reflux.

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Pharmacological Insight Reference
Target Compound Triazolo[3,2-b]thiazole Furan, phenylpiperazine KOH/ethanol reflux Potential CNS/antimicrobial
Halogenated Analogues (4/5) Triazole-thiazole Chloro/fluorophenyl DMF crystallization Planarity-driven crystallinity
Acetamide Hybrids (9a–e) Triazole-thiazole-acetamide Aryl-thiazole Click chemistry Enzymatic inhibition
Piperazine-Triazolones (f/g) Triazolone-dioxolane Dichlorophenyl, piperazine Multi-step alkylation Antifungal
Furan-Triazole (1) 1,2,4-Triazole-3-thione Furan-2-yl Ethanol/KOH reflux Antimicrobial scaffold

Key Research Findings

  • Planarity vs.
  • Role of Piperazine: Piperazine-containing compounds () often exhibit improved blood-brain barrier penetration, suggesting the target compound’s phenylpiperazine group could enhance CNS-targeted efficacy .
  • Furan vs. Halogenated Aryl Groups: Furan rings () may improve solubility over halogenated aryl groups (), but reduce electrophilic reactivity .

Biological Activity

The compound 2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates multiple functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N5O2SC_{25}H_{23}N_{5}O_{2}S with a molecular weight of 457.5 g/mol . The structure includes:

  • A furan ring , which is known for its ability to participate in various chemical reactions.
  • A triazole-thiazole core , which has been associated with diverse biological activities including antimicrobial and anticancer effects.
  • A phenylpiperazine moiety , commonly found in psychoactive drugs and known for its interaction with neurotransmitter receptors.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. The triazole and thiazole components are particularly noted for their effectiveness against various bacterial strains.

Compound MIC (µg/mL) Target Pathogen
2-(Furan-2-yl)-5-(4-methylpiperazin-1-yl)methyl-triazole8E. coli
2-(Furan-2-yl)-5-(4-phenyldihydropyrimidinone)16S. aureus

Anticancer Activity

Studies have indicated that derivatives of triazoles and thiazoles can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Cell Line IC50 (µM) Compound Tested
HCT116 (colon carcinoma)6.2Triazole derivative
T47D (breast cancer)27.3Thiazole derivative

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The triazole moiety can chelate metal ions, inhibiting enzymes crucial for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : The phenylpiperazine component may interact with serotonin and dopamine receptors, potentially influencing neurochemical pathways.

Case Studies

In a notable study examining the biological activity of related triazoles, researchers synthesized several derivatives and evaluated their effects on bacterial growth and cancer cell lines. The results indicated that modifications to the piperazine ring significantly affected antimicrobial potency and anticancer efficacy.

Study Findings:

  • Antibacterial Testing : The synthesized triazoles showed varying degrees of activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : Several compounds were tested on human cancer cell lines, revealing promising results in inhibiting cell growth.

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